molecular formula C17H19ClN2O B2482757 N-[[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine CAS No. 2418666-81-4

N-[[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine

Cat. No.: B2482757
CAS No.: 2418666-81-4
M. Wt: 302.8
InChI Key: QGAYAXZDAAMQJT-UHFFFAOYSA-N
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Description

N-[[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine is a complex organic compound characterized by the presence of an oxazole ring, a chlorophenyl group, and a cyclohexenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the oxazole ring.

    Attachment of the Cyclohexenyl Moiety: The final step involves the coupling of the cyclohexenyl group to the oxazole-chlorophenyl intermediate, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and high-throughput screening can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce saturated heterocycles.

Scientific Research Applications

N-[[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Olanzapine N-oxide: A related compound with a similar structural motif.

    1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole: Another compound with comparable chemical properties.

Uniqueness

N-[[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O/c18-15-8-6-14(7-9-15)17-10-16(20-21-17)12-19-11-13-4-2-1-3-5-13/h4,6-10,19H,1-3,5,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAYAXZDAAMQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CNCC2=NOC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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